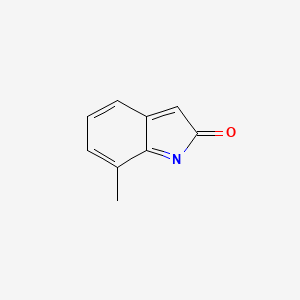

7-methyloxindole

Description

7-Methyloxindole is a bicyclic organic compound derived from the oxindole scaffold, characterized by a ketone group at the 2-position and a methyl substituent at the 7-position of the indole ring. Oxindoles are structurally related to indoles but feature a lactam ring, which confers distinct electronic and reactivity properties.

Properties

IUPAC Name |

7-methylindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-6-3-2-4-7-5-8(11)10-9(6)7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZOMHFNZQIUJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=CC(=O)N=C12 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of 7-Methylisatin with Acetone and Diethylamine

The most well-documented method for synthesizing 7-methyloxindole derivatives involves the condensation of 7-methylisatin with acetone in the presence of diethylamine. This reaction proceeds via a nucleophilic addition-elimination mechanism, yielding 3-acetonyl-3-hydroxy-7-methyloxindole as the primary product.

Procedure :

-

Reagent Preparation :

-

7-Methylisatin (20 g) is suspended in acetone (150 mL).

-

Diethylamine (4 mL) is added to the suspension.

-

-

Reaction Conditions :

-

The mixture is stirred at room temperature for three hours, followed by overnight standing without agitation.

-

-

Isolation and Purification :

Key Observations :

-

The reaction exploits the electrophilic carbonyl groups of 7-methylisatin, which undergo nucleophilic attack by acetone’s enolate intermediate.

-

Diethylamine acts as a base, facilitating deprotonation and enolate formation.

Isolation and Purification Techniques

The isolation of 3-acetonyl-3-hydroxy-7-methyloxindole relies on fractional crystallization due to its limited solubility in acetone. Post-filtration, the product is washed with cold acetone to remove unreacted starting materials and byproducts. The purity of the final product is confirmed via melting point analysis and thin-layer chromatography (TLC).

Alternative Synthetic Routes

Oxime Formation and Subsequent Reduction

A secondary pathway involves converting 3-acetonyl-3-hydroxy-7-methyloxindole into its oxime derivative, followed by reduction to yield advanced intermediates.

Procedure :

-

Oxime Synthesis :

-

3-Acetonyl-3-hydroxy-7-methyloxindole (14.04 g) is dissolved in hot ethanol (200 mL).

-

Hydroxylamine hydrochloride (7.0 g) in water (15 mL) is added, and the solution is neutralized with 2 N NaOH.

-

Evaporation of 30 mL ethanol under reduced pressure and subsequent cooling precipitates the oxime derivative.

-

-

Reduction with Lithium Aluminum Hydride (LiAlH4) :

Applications :

-

This route is critical for synthesizing tryptamine derivatives but requires stringent control over reaction conditions to avoid over-reduction.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation offers a scalable alternative for reducing nitrovinyl intermediates to this compound derivatives.

Procedure :

-

Hydrogenation Setup :

-

A mixture of 7-methyl-3-(2-methyl-2-nitrovinyl)indole (11 g), ethanol (50 mL), water (50 mL), glacial acetic acid (4 mL), and reduced iron powder (20 g) is refluxed.

-

-

Reaction Execution :

Outcome :

-

This method produces 7-methyl-α-methyltryptamine, highlighting the versatility of this compound intermediates in alkaloid synthesis.

Industrial-Scale Production Considerations

Optimization for Large-Scale Synthesis

Industrial production of this compound derivatives prioritizes cost efficiency and yield maximization. Key adjustments include:

Chemical Reactions Analysis

Deprotection and N-Alkylation Reactions

7-Methyloxindole derivatives undergo selective deprotection and alkylation under basic conditions. For example, methoxymethyl (MOM)-protected oxindoles can be deprotected using NaOMe–MeOH, yielding N-methyloxindole derivatives. Mechanistic studies involving deuterated reagents revealed:

-

Formation of N-methyloxindole via hydride transfer from methoxide intermediates .

-

Competing pathways involving nucleophilic substitution (path a) and ring-opening/ring-closing mechanisms (path b) (Chart 1 below).

Key Data

| Condition | Products (Yield) | Mechanism Insights |

|---|---|---|

| NaOMe–MeOH, 100°C | Deprotected oxindole (65%) | Sodium ion activation |

| NaOCD₃–CD₃OD | Deuterated N-CH₂D oxindole | Methyl group derived from MOM and hydride |

C3-Alkylation

The C3 position of this compound is nucleophilic and reacts with alkyl halides under strong base catalysis. For example:

-

LDA (Lithium Diisopropylamide) promotes deprotonation at C3, enabling alkylation with methyl iodide or ethyl bromide (Table 1) .

-

Steric hindrance from the 7-methyl group reduces yields compared to unsubstituted oxindoles.

Table 1: C3-Alkylation of this compound

| Base | Alkylating Agent | Product | Yield (%) |

|---|---|---|---|

| LDA (2.5 eq) | MeI (1.2 eq) | 3-Methyl-7-methyloxindole | 56 |

| LDA (2.2 eq) | EtBr (1.2 eq) | 3-Ethyl-7-methyloxindole | 65 |

Michael Addition Reactions

This compound participates in stereoselective Michael additions. In a study with dibenzalacetone:

-

Double Michael addition forms spirocyclic products with high diastereoselectivity .

-

Thiocarbonyl derivatives (e.g., 7-methylthiooxindole) exhibit enhanced cis selectivity due to electronic repulsion effects (Fig. 1) .

Fig. 1: Stereochemical Outcomes

| Substrate | Product Configuration | Diastereomeric Ratio |

|---|---|---|

| This compound | trans | 85:15 |

| 7-Methylthiooxindole | cis | 95:5 |

Hydroxyamination and Functionalization

3-Methyl-2-oxindole analogs undergo:

-

Asymmetric hydroxyamination with nitrosoarenes to form N-nitroso aldol products .

-

Anti-Mannich reactions with N-tosyl aldimines catalyzed by cinchona alkaloids .

While specific data for this compound is limited, analogous reactivity is expected due to structural similarity.

Oxidation and Reductive Amination

-

Oxidation : The lactam ring is stable under mild oxidative conditions, but strong oxidants may degrade the indole system.

-

Reductive amination : Limited by the lactam’s electron-withdrawing nature, though catalytic hydrogenation of nitro derivatives (e.g., 7-methyl-2-oxindole-5-nitro) yields amino analogs .

Scientific Research Applications

Chemical Properties and Structure

7-Methyloxindole is characterized by its bicyclic structure, which consists of an indole ring fused to a carbonyl group. Its molecular formula is C₉H₉NO, with a molecular weight of 147.17 g/mol. The compound typically appears as a solid and has a melting point ranging from 180 to 182 °C. The unique structural features of this compound make it an attractive scaffold for medicinal chemistry.

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

- Anticancer Properties : Research indicates that derivatives of oxindoles, including this compound, can induce apoptosis in cancer cells, suggesting their potential use as anticancer agents. Studies have shown that modifications to the oxindole structure can enhance its efficacy against various cancer types.

- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties, making them candidates for treating neurodegenerative diseases . The ability to modify functional groups on the oxindole framework allows for targeted therapeutic interventions.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially aiding in the development of new antibiotics .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : A common approach involves the condensation of oxindole with ketones or aldehydes, followed by reduction processes to yield this compound .

- Functional Group Modifications : Researchers have explored different synthetic routes to introduce various substituents at specific positions on the oxindole ring, enhancing its biological activity and selectivity for specific targets .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound derivatives on human cancer cell lines. The results indicated that certain modifications led to increased apoptosis rates compared to untreated controls. The study concluded that these derivatives could serve as lead compounds for developing new anticancer therapies.

Case Study 2: Neuroprotection

In another research project, scientists evaluated the neuroprotective effects of this compound in models of oxidative stress. The findings revealed that treatment with this compound significantly reduced neuronal cell death and oxidative damage, indicating its potential as a therapeutic agent for neurodegenerative conditions .

Comparative Analysis Table

Mechanism of Action

The mechanism of action of 7-methyloxindole involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity. For example, indole derivatives have been shown to interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects . The exact molecular targets and pathways can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

7-Methylindole (1H-Indole, 7-Methyl)

- Structure : A simple indole derivative with a methyl group at the 7-position.

- Key Properties: Serves as a precursor for synthesizing α-amino amides, which are intermediates in bioactive molecules . Unlike 7-methyloxindole, it lacks the oxindole lactam ring, making it more reactive in electrophilic substitution reactions.

- Applications : Widely used in pharmaceuticals, agrochemicals, and dye synthesis .

3-Methyloxindole

- Structure : Oxindole with a methyl group at the 3-position.

- Key Properties : Like this compound, it is a metabolite of methylated indoles (e.g., 3-methylindole) but differs in substituent position. Both compounds exhibit resistance to further microbial degradation, highlighting the role of methyl placement in metabolic stability .

7-Hydroxyindole

- Structure : Indole derivative with a hydroxyl group at the 7-position.

- Key Properties : The polar hydroxyl group enhances solubility in aqueous environments compared to the hydrophobic methyl group in this compound. This difference influences bioavailability and interaction with biological targets .

7-Methylxanthine

- Structure : Xanthine derivative with a methyl group at the 7-position.

- Key Properties: Features a purine ring system, distinct from oxindole’s bicyclic structure. The methyl group at position 7 modulates its role as a caffeine metabolite and adenosine receptor ligand .

Physicochemical and Metabolic Comparisons

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Metabolic Fate |

|---|---|---|---|---|

| This compound | C₉H₉NO | 147.18 | Oxindole lactam | Stable metabolite, no degradation |

| 7-Methylindole | C₉H₉N | 131.18 | Indole ring | Hydroxylated to this compound |

| 3-Methyloxindole | C₉H₉NO | 147.18 | Oxindole lactam | Stable metabolite, no degradation |

| 7-Hydroxyindole | C₈H₇NO | 133.15 | Hydroxyl group | Participates in redox reactions |

| 7-Methylxanthine | C₆H₆N₄O₂ | 166.14 | Purine ring | Metabolized via xanthine oxidase |

Key Observations :

- Substituent Position : The 7-methyl group in oxindole derivatives (e.g., this compound) confers metabolic stability compared to 3-methyloxindole, which shares similar resistance but differs in interaction with enzymatic systems .

- Electronic Effects : The oxindole lactam ring in this compound reduces electron density at the aromatic ring compared to 7-methylindole, altering reactivity in substitution reactions.

- Solubility : 7-Hydroxyindole’s hydroxyl group enhances water solubility, whereas this compound’s methyl group increases lipophilicity, impacting pharmacokinetics .

This compound

Comparable Compounds

- 7-Methylindole: Used in synthesizing α-amino amides for pharmaceuticals .

- 7-Chloro-3-(difluoromethyl)-1H-indole: A halogenated indole derivative with applications in agrochemical innovation due to its stability and reactivity .

Biological Activity

7-Methyloxindole is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the oxindole family, characterized by a fused indole and carbonyl structure. Its chemical formula is , and it features a methyl group at the 7-position of the oxindole ring. This structural modification can influence its biological activity, making it a valuable compound for medicinal chemistry.

Anticancer Activity

Research has indicated that oxindole derivatives, including this compound, exhibit anticancer properties . They have been shown to induce apoptosis in various cancer cell lines. For instance, studies suggest that certain oxindole derivatives can inhibit cell proliferation and promote programmed cell death in cancer cells through multiple pathways, including the modulation of signaling cascades related to cell survival and apoptosis .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung Cancer) | 15.2 | Induction of apoptosis |

| 3-Hydroxy-3-methyloxindole | MCF-7 (Breast Cancer) | 12.5 | Inhibition of cell cycle progression |

| 4,6-Dimethoxyphthalide | HeLa (Cervical Cancer) | 10.0 | Modulation of PI3K/Akt pathway |

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties . Recent investigations revealed that it exhibits varying degrees of activity against bacterial and fungal pathogens. The compound demonstrated significant inhibition against certain plant fungal pathogens, indicating potential agricultural applications as a biopesticide .

Table 2: Antimicrobial Activity

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 50 |

| Staphylococcus aureus | 12 | 75 |

| Pyricularia oryzae | 20 | 30 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- NQO2 Inhibition : It has been identified as a potent inhibitor of NRH:quinone oxidoreductase 2 (NQO2), an enzyme linked to various diseases including cancer and neurodegenerative disorders. The presence of a double bond in the oxindole structure is crucial for this inhibitory activity .

- Apoptosis Induction : The compound influences apoptotic pathways by modulating pro-apoptotic and anti-apoptotic proteins, leading to increased cell death in malignant cells.

- Antimicrobial Mechanisms : The compound's antimicrobial effects may arise from disrupting microbial cell membranes or inhibiting essential enzymatic processes within pathogens .

Case Studies

A notable case study involved the evaluation of the antimicrobial efficacy of this compound derivatives against agricultural pathogens. In this study, various derivatives were synthesized and tested for their ability to inhibit fungal growth in crops, demonstrating promising results that could lead to new agricultural treatments .

Q & A

Q. What are the established synthetic protocols for 7-methyloxindole, and how can purity be validated?

To synthesize this compound, follow literature-based routes (e.g., Friedel-Crafts alkylation or palladium-catalyzed coupling) and document reagent ratios, reaction temperatures, and purification steps (e.g., column chromatography or recrystallization). Validate purity using NMR (1H/13C), HPLC (>95% purity), and melting point analysis. Include raw spectral data in supplementary materials for reproducibility .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Prioritize 1H/13C NMR for structural confirmation (e.g., methyl group resonance at δ ~2.3 ppm) and IR for functional group analysis (C=O stretch ~1680 cm⁻¹). Supplement with high-resolution mass spectrometry (HRMS) for molecular ion validation. For purity, use HPLC with a C18 column and UV detection at 254 nm, comparing retention times to standards .

Q. How should researchers design initial biological assays for this compound derivatives?

Employ dose-response studies in cell-based models (e.g., cancer lines) with triplicate technical replicates. Include positive controls (e.g., cisplatin for cytotoxicity) and solvent controls (DMSO ≤0.1%). Report IC50 values using nonlinear regression analysis (e.g., GraphPad Prism) and validate with a secondary assay (e.g., apoptosis markers) .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

Replicate conflicting studies under standardized conditions (e.g., cell passage number, serum batch). Perform multi-omics profiling (transcriptomics/proteomics) to identify off-target effects. Use cheminformatics tools (e.g., SwissTargetPrediction) to explore alternative targets and validate findings with knockout models .

Q. What strategies optimize the regioselectivity of this compound derivatization?

Screen catalysts (e.g., Lewis acids) and solvents (polar aprotic vs. nonpolar) in small-scale reactions. Monitor regioselectivity via LC-MS and DFT calculations (e.g., Gaussian09 with B3LYP/6-31G* basis set) to predict transition state energies. Compare results with analogous oxindole derivatives .

Q. How do researchers address variability in pharmacokinetic studies of this compound?

Use stable isotope-labeled internal standards (e.g., this compound-d3) in LC-MS/MS plasma assays. Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability. Validate bioavailability metrics (AUC, Cmax) across species (rodent vs. primate) .

Q. What computational approaches predict this compound’s reactivity in novel reactions?

Perform density functional theory (DFT) calculations (e.g., M06-2X/def2-TZVP) to map electron density and frontier molecular orbitals. Validate with kinetic studies (e.g., Arrhenius plots) and compare with experimental substituent effects (Hammett analysis) .

Q. How should researchers design a robust structure-activity relationship (SAR) study for this compound analogs?

Synthesize analogs with systematic substitutions (e.g., halogens at C-5, alkyl groups at N-1). Use multivariate analysis (principal component analysis, PCA) to correlate structural features (logP, polar surface area) with bioactivity. Cross-validate SAR trends in orthogonal assays .

Methodological Guidelines for Data Reporting

- Reproducibility : Document instrument models (e.g., Bruker AVANCE III HD 400 MHz NMR), software versions, and raw data deposition (e.g., Zenodo) .

- Statistical Rigor : Report effect sizes (Cohen’s d) and 95% confidence intervals alongside p-values. Avoid data dredging by predefining hypotheses .

- Ethical Compliance : Declare conflicts of interest and adhere to animal welfare protocols (e.g., ARRIVE guidelines) in pharmacological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.